6-Bromo-2-chloro-3-(trimethylsilyl)pyridine

Catalog No.
S985724
CAS No.
1142191-85-2
M.F
C8H11BrClNSi
M. Wt
264.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine

CAS Number

1142191-85-2

Product Name

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine

IUPAC Name

(6-bromo-2-chloropyridin-3-yl)-trimethylsilane

Molecular Formula

C8H11BrClNSi

Molecular Weight

264.62 g/mol

InChI

InChI=1S/C8H11BrClNSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3

InChI Key

KFYYIXMSPIHUDT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=C(N=C(C=C1)Br)Cl

Canonical SMILES

C[Si](C)(C)C1=C(N=C(C=C1)Br)Cl

Currently Available Information

There is limited information publicly available on the specific scientific research applications of 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine. Scientific literature databases like Google Scholar: and ScienceDirect: don't yield any significant results for this specific compound.

Potential Applications based on Structure

While the specific research applications are unknown, some general predictions can be made based on the structure of the molecule:

  • Synthetic Precursor: The presence of the reactive bromine and chlorine atoms suggests it could be a useful intermediate for the synthesis of more complex molecules.
  • Building Block for Medicinal Chemistry: The pyridine ring structure is a common scaffold in many drugs. The combination of the halogen atoms and the trimethylsilyl group could provide unique reactivity for the development of novel medicinal compounds.

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine is an organic compound belonging to the class of pyridine derivatives, characterized by the presence of bromine and chlorine substituents along with a trimethylsilyl group. Its molecular formula is C8H10BrClNC_8H_{10}BrClN, and it typically appears as a colorless to pale yellow solid or liquid. The compound is notable for its solubility in common organic solvents, which facilitates its use in various

  • Halogenated compounds like this can potentially be irritating to the skin, eyes, and respiratory system [].
  • Trimethylsilyl chlorides can be moisture sensitive and decompose to release HCl gas [].

  • Nucleophilic Substitution Reactions: The bromine or chlorine atoms can be replaced by nucleophiles, allowing for the formation of various derivatives.
  • Sonogashira Coupling Reaction: This reaction facilitates the formation of carbon-carbon bonds by coupling terminal alkynes with aryl or vinyl halides, making this compound useful in synthesizing complex organic molecules.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, which are essential in the synthesis of biaryl compounds and other complex structures.

The versatility of this compound in chemical transformations makes it a valuable intermediate in synthetic organic chemistry.

Synthesis of 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine can be achieved through multiple methods:

  • Halogenation: Starting from a suitable pyridine derivative, halogenation can introduce bromine and chlorine at specific positions on the ring.
  • Silylation: The introduction of the trimethylsilyl group can be accomplished through silylation reactions using trimethylsilyl chloride in the presence of a base.
  • Sequential Reactions: A combination of halogenation followed by silylation may be employed to achieve the desired substitution pattern efficiently.

These methods allow for the tailored synthesis of this compound based on available starting materials.

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine has several applications in research and industry:

  • Pharmaceutical Synthesis: It serves as an important intermediate in the synthesis of various pharmaceutical compounds.
  • Material Science: The compound can be used to create functional materials due to its unique electronic properties.
  • Organic Synthesis: It plays a role in developing new synthetic methodologies and exploring reaction mechanisms.

Interaction studies involving 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine focus on its reactivity with biological targets and other chemical species. These studies often explore how the presence of halogen atoms and the trimethylsilyl group affect binding affinity and specificity toward enzymes or receptors. Understanding these interactions is crucial for evaluating its potential therapeutic applications.

Several compounds share structural similarities with 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine, each exhibiting unique properties:

Compound NameStructural FeaturesSimilarity Score
5-Bromo-4-methylpyridin-3-aminesBromine at 5-position; methyl at 4-position0.87
2-Bromo-6-chloropyridin-3-aminesBromine at 2-position; chlorine at 6-position0.83
3-Amino-2-bromo-5-chloropyridineAmino group at 3-position; bromo at 2-position0.72
5-Bromo-N-(pyridinyl)carboxamideBromine at 5-position; carboxamide functionality0.74

The uniqueness of 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine lies in its specific substitution pattern, which influences its reactivity and potential applications compared to these similar compounds. The presence of both halogens and a trimethylsilyl group allows for diverse reactivity profiles that can be leveraged in synthetic chemistry.

Halogenated pyridine derivatives constitute a fundamental class of nitrogen-containing heterocycles that have garnered extensive attention in contemporary organic chemistry due to their exceptional versatility and broad applicability across multiple scientific disciplines. Pyridine halogenation reactions are crucial for obtaining the vast array of derivatives required for drug and agrochemical development. The strategic incorporation of halogen atoms into pyridine rings enables numerous subsequent bond-forming reactions, making these compounds indispensable intermediates in pharmaceutical and agrochemical research.

The significance of halopyridines extends beyond their role as synthetic intermediates, as they serve as key building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes. Despite the fundamental importance of these compounds, strategies to selectively halogenate pyridine carbon-hydrogen precursors have historically presented significant challenges. Traditional approaches often require harsh conditions, including strong mineral acids as solvents or Lewis acid promotion with elevated temperatures and elemental halides. These limitations have necessitated the development of more sophisticated methodologies that can accommodate the electronic and steric requirements of complex molecular architectures.

The positional selectivity of halogenation reactions represents a critical consideration in the design of synthetic protocols. Electrophilic aromatic substitution processes typically exhibit 3-selectivity but often result in regioisomeric mixtures due to the electronically mismatched nature of these transformations. Alternative approaches utilizing metalation-halogenation sequences with strong bases require directing groups to access the 3-position reliably, further limiting their general applicability. The development of novel halogenation strategies that overcome these inherent limitations has become a priority in modern synthetic chemistry.

Significance of Silicon-Containing Heterocycles

Silicon-containing heterocycles represent an emerging frontier in heterocyclic chemistry, offering unique properties that distinguish them from their carbon-based counterparts. Silicon-containing nitrogen heterocycles are underrepresented in the biological literature relative to their potential applications in drug discovery and materials science. The incorporation of silicon atoms into heterocyclic frameworks imparts distinctive electronic and steric characteristics that can profoundly influence both chemical reactivity and biological activity.

The fundamental differences between silicon and carbon atoms contribute to the unique properties of silicon-containing heterocycles. Silicon-containing compounds have been largely ignored in drug design and development, despite their potential to improve not only the potency but also the physicochemical and absorption, distribution, metabolism, excretion, toxicity properties of drug-like candidates because of the unique characteristics of silicon. The longer carbon-silicon bonds and increased electropositive character of silicon compared to carbon can lead to altered conformational preferences and enhanced metabolic stability in biological systems.

Silicon-containing π-conjugated molecules represent an emerging class of optoelectronic materials that have found widespread applications in organic light-emitting materials, thin-film transistors, fluorescent sensors, solar cells, and electroluminescent devices. The incorporation of a silylene bridge across a π-conjugated framework lowers the lowest unoccupied molecular orbital of the parent conjugated system via σ–π conjugation, resulting in unique optical and electronic properties. This fundamental electronic perturbation has opened new avenues for the development of advanced functional materials with tailored properties.

The synthetic challenges associated with silicon-containing heterocycles have historically limited their exploration and application. Most known procedures for the assembly of silaheterocycles focus on rings bearing kinetically stable endocyclic silicon-heteroatom bonds, while syntheses of silaheterocycles containing carbon-flanked silicon remain relatively uncommon. The development of efficient synthetic methodologies for accessing diversely functionalized silicon-containing heterocycles has become a critical enabling technology for advancing this field.

Historical Context and Discovery of 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine

The development of 6-bromo-2-chloro-3-(trimethylsilyl)pyridine as a distinct chemical entity emerged from the convergence of two major synthetic chemistry trends: the advancement of selective pyridine halogenation methodologies and the growing interest in organosilicon chemistry. The compound, bearing the Chemical Abstracts Service number 1142191-85-2 and molecular formula C₈H₁₁BrClNSi, represents a sophisticated example of multi-substituted pyridine architecture.

The historical development of pyridine halogenation reactions dates back to the late 19th century, yet significant limitations in selective functionalization have persisted for over a century. Early approaches relied heavily on electrophilic aromatic substitution processes that required harsh conditions and often produced regioisomeric mixtures. The evolution toward more selective methodologies has been driven by the increasing demand for precisely functionalized pyridine derivatives in pharmaceutical and agrochemical applications.

The incorporation of trimethylsilyl groups into organic molecules gained prominence during the mid-20th century as researchers recognized the unique properties imparted by silicon substitution. Trimethylsilyl groups serve multiple functions in organic synthesis, including protection of reactive functionalities, enhancement of volatility for analytical purposes, and modulation of electronic properties. The strategic placement of a trimethylsilyl group at the 3-position of a dihalogenated pyridine represents a sophisticated approach to molecular design that balances reactivity with stability.

The specific substitution pattern observed in 6-bromo-2-chloro-3-(trimethylsilyl)pyridine reflects the challenges inherent in achieving regioselective functionalization of pyridine rings. The presence of both bromine and chlorine atoms at distinct positions provides orthogonal reactivity that can be exploited in sequential synthetic transformations. The trimethylsilyl group at the 3-position represents a particularly notable achievement, given the historical difficulties associated with selective 3-position functionalization of pyridines.

Importance in Modern Synthetic Chemistry

The significance of 6-bromo-2-chloro-3-(trimethylsilyl)pyridine in contemporary synthetic chemistry stems from its unique combination of functional groups that provide multiple vectors for chemical elaboration. The compound exemplifies the modern approach to heterocyclic synthesis, where strategic incorporation of diverse functional groups enables access to complex molecular architectures through well-defined synthetic sequences.

Recent advances in pyridine functionalization have demonstrated the power of innovative synthetic strategies that temporarily disrupt the electronic characteristics of the heterocyclic core. The development of ring-opening, functionalization, ring-closing protocols has emerged as a particularly powerful approach for achieving selective 3-position halogenation. These methodologies utilize modified versions of classical reactions, such as the Zincke ring-opening reaction, to convert pyridines into azatriene intermediates that undergo electrophilic substitution reactions under mild conditions.

The strategic value of compounds like 6-bromo-2-chloro-3-(trimethylsilyl)pyridine extends to their applications in late-stage functionalization of complex pharmaceuticals and agrochemicals. The ability to selectively introduce halogen substituents at specific positions of pyridine rings provides medicinal chemists with powerful tools for structure-activity relationship studies and lead optimization. The presence of the trimethylsilyl group offers additional synthetic opportunities, as this functional group can be readily transformed through well-established organosilicon chemistry protocols.

The compound also serves as a valuable benchmark for evaluating new synthetic methodologies. The successful preparation of such multiply substituted pyridine derivatives requires sophisticated control over regioselectivity and functional group compatibility. The development of efficient synthetic routes to 6-bromo-2-chloro-3-(trimethylsilyl)pyridine and related compounds has driven innovation in catalyst design, reaction optimization, and mechanistic understanding of heterocyclic chemistry.

Molecular Structure and Identity

Molecular Formula (C₈H₁₁BrClNSi) and Molecular Weight (264.62 g/mol)

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine possesses the molecular formula C₈H₁₁BrClNSi with a precisely determined molecular weight of 264.62 grams per mole [1] [2] [3]. The compound represents a trisubstituted pyridine derivative characterized by the presence of two halogen substituents and one organosilicon functional group positioned at the 6-, 2-, and 3-positions of the pyridine ring, respectively [1] [3]. The molecular composition includes eight carbon atoms, eleven hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one silicon atom [1] [2] [4]. This molecular framework establishes the compound as a member of the halogenated organosilicon pyridine family, exhibiting unique structural features resulting from the combination of electron-withdrawing halogen substituents and the electron-donating trimethylsilyl group [3] [5].

The empirical formula demonstrates the specific stoichiometric arrangement of constituent atoms, with the trimethylsilyl moiety contributing three methyl groups (C₃H₉Si) to the overall molecular structure [1] [2]. The precise molecular weight of 264.62 grams per mole has been consistently reported across multiple chemical databases and suppliers [1] [2] [4] [5]. This molecular weight reflects the combined atomic masses of all constituent elements, with significant contributions from the heavy halogen atoms bromine and chlorine, which account for approximately 43% of the total molecular mass [1] [3].

Structural Conformation and Bond Parameters

The structural conformation of 6-bromo-2-chloro-3-(trimethylsilyl)pyridine exhibits characteristic features of substituted pyridine derivatives with specific bond parameters influenced by the electronic effects of the substituents [6] [7]. The pyridine ring maintains its aromatic character with carbon-carbon bond lengths within the typical range of 1.33-1.39 Å, consistent with delocalized aromatic systems [7]. The carbon-nitrogen bonds in the pyridine ring demonstrate characteristic lengths of approximately 1.335 Å, reflecting the sp² hybridization of the nitrogen atom [7] [8].

The trimethylsilyl group attachment at the 3-position involves a carbon-silicon bond with typical length parameters of approximately 1.88 Å, consistent with reported values for organosilicon compounds [9] [10]. The silicon-carbon bonds within the trimethylsilyl group exhibit bond lengths of approximately 1.879 Å, with silicon-carbon-hydrogen bond angles of approximately 110.1° [10]. The three methyl groups attached to silicon adopt a nearly tetrahedral geometry around the silicon center, with carbon-silicon-carbon bond angles ranging from 105.0° to 112.6° [10].

The halogen substituents at positions 2 and 6 demonstrate characteristic bond parameters, with carbon-chlorine bond lengths of approximately 1.73 Å and carbon-bromine bond lengths of approximately 1.90 Å [11]. The presence of electron-withdrawing halogen substituents influences the electron density distribution within the pyridine ring, resulting in slight variations in bond lengths compared to unsubstituted pyridine [11] [12]. The dihedral angles between substituents and the pyridine ring plane are influenced by steric interactions, with the trimethylsilyl group adopting conformations that minimize steric hindrance [7] [8].

IUPAC Nomenclature and Chemical Registry Information

The systematic IUPAC nomenclature for this compound is 6-bromo-2-chloro-3-(trimethylsilyl)pyridine, which accurately describes the substitution pattern on the pyridine ring [1] [3]. The numbering system follows standard pyridine nomenclature conventions, with the nitrogen atom designated as position 1, and subsequent positions numbered sequentially around the ring [1] [3]. The compound is registered under Chemical Abstracts Service (CAS) number 1142191-85-2, providing a unique identifier for chemical databases and regulatory purposes [1] [2] [3] [4] [5].

The molecular descriptor information includes the Simplified Molecular Input Line Entry System (SMILES) representation: CSi(C)c1ccc(Br)nc1Cl, which provides a linear notation for the molecular structure [1] [3]. The International Chemical Identifier (InChI) key KFYYIXMSPIHUDT-UHFFFAOYSA-N serves as a standardized identifier for computational chemistry applications [1] [3]. Additional registry information includes the Molecular Design Limited (MDL) number MFCD11857715, facilitating identification in chemical inventory systems [1] [5] [13].

The compound classification falls under multiple chemical categories, including organosilicon compounds, halogenated pyridines, and heteroaromatic compounds [2] [5]. The presence of both halogen and organosilicon functionalities makes this compound particularly valuable as an intermediate in organic synthesis and medicinal chemistry applications [2] [5]. The systematic naming convention ensures unambiguous identification of the specific substitution pattern, distinguishing it from other possible isomers with different substitution arrangements [1] [3].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 6-bromo-2-chloro-3-(trimethylsilyl)pyridine through both proton (¹H) and carbon-13 (¹³C) analyses [6] [14]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the trimethylsilyl group [15] [16]. The aromatic region typically displays signals between 7.0 and 8.5 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating properties of the trimethylsilyl group [6] [14].

The trimethylsilyl group protons appear as a characteristic singlet at approximately 0.25-0.30 parts per million, reflecting the shielding effect of the silicon atom [15] [16] [17]. This signal integrates for nine protons, corresponding to the three equivalent methyl groups attached to silicon [16] [17]. The coupling patterns in the aromatic region provide information about the substitution pattern, with the remaining pyridine protons showing characteristic multiplicities and coupling constants [14] [18].

¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments within the molecule, with aromatic carbons appearing in the range of 125-150 parts per million [6] [14]. The carbon atoms bearing halogen substituents exhibit characteristic downfield shifts due to the electronegative nature of bromine and chlorine [6] [14]. The silicon-bearing carbon appears at approximately 140-150 parts per million, while the trimethylsilyl methyl carbons typically resonate around 0 to -2 parts per million [16] [17]. The quaternary carbon atoms within the pyridine ring demonstrate specific chemical shifts influenced by the multiple substituent effects [6] [14].

Infrared Spectroscopy

Infrared spectroscopy of 6-bromo-2-chloro-3-(trimethylsilyl)pyridine reveals characteristic absorption bands corresponding to the various functional groups within the molecule [17] [19]. The aromatic carbon-carbon stretching vibrations appear in the region of 1575-1600 cm⁻¹, typical of substituted pyridine derivatives [19] [20]. The carbon-nitrogen stretching vibrations of the pyridine ring manifest as strong absorptions around 1400-1500 cm⁻¹ [19] [20].

The trimethylsilyl group exhibits characteristic absorption patterns, with silicon-carbon stretching vibrations appearing around 1250 cm⁻¹ [17]. The asymmetric and symmetric deformation modes of the methyl groups attached to silicon produce bands at approximately 1460 and 1250 cm⁻¹, respectively [17]. Carbon-hydrogen stretching vibrations of the trimethylsilyl methyl groups appear in the region of 2950-3000 cm⁻¹ [17].

The aromatic carbon-hydrogen out-of-plane deformation vibrations provide structural information about the substitution pattern on the pyridine ring [19]. These bands, appearing in the region of 700-900 cm⁻¹, are characteristic of the specific substitution pattern and can differentiate between various isomeric forms [19]. The presence of halogen substituents influences the overall vibrational spectrum through inductive effects, resulting in slight shifts in characteristic absorption frequencies [19] [20].

Mass Spectrometry Data

Mass spectrometry analysis of 6-bromo-2-chloro-3-(trimethylsilyl)pyridine provides definitive molecular weight confirmation and fragmentation pattern information [21] [22]. The molecular ion peak appears at mass-to-charge ratio 264/266/268, reflecting the isotopic patterns of bromine and chlorine atoms [21] [22]. The characteristic isotope pattern shows peaks separated by two mass units due to the presence of both ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes [22].

Common fragmentation patterns include the loss of methyl radicals from the trimethylsilyl group, producing fragment ions at m/z 249/251/253 [22]. The loss of the entire trimethylsilyl group (loss of 73 mass units) generates fragments at m/z 191/193/195, corresponding to the dihalopyridine core [22]. Additional characteristic fragments result from the sequential loss of halogen atoms, providing structural confirmation through fragmentation analysis [22].

The base peak in the mass spectrum typically corresponds to fragmentation patterns involving the trimethylsilyl group, as organosilicon fragments often exhibit high stability under electron impact conditions [22]. The relative intensities of isotopic peaks provide quantitative information about the halogen content and confirm the presence of both bromine and chlorine substituents [22]. High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation [21].

Computational Structural Analysis

Electronic Distribution and Molecular Orbitals

Computational analysis of 6-bromo-2-chloro-3-(trimethylsilyl)pyridine reveals distinctive electronic distribution patterns influenced by the combined effects of halogen substituents and the organosilicon group [18] [23] [24]. Density Functional Theory calculations demonstrate that the Highest Occupied Molecular Orbital (HOMO) exhibits significant delocalization across the aromatic pyridine ring system, with notable contributions from the nitrogen lone pair and π-electron system [18] [24]. The presence of electron-withdrawing halogen substituents at positions 2 and 6 creates regions of reduced electron density, while the electron-donating trimethylsilyl group at position 3 contributes electron density to the aromatic system [18] [24].

The Lowest Unoccupied Molecular Orbital (LUMO) demonstrates characteristic patterns typical of halogenated pyridine derivatives, with significant amplitude on carbon atoms bearing halogen substituents [18] [24]. The energy gap between HOMO and LUMO levels provides insights into the electronic stability and reactivity of the compound [23]. Computational studies indicate that the trimethylsilyl group acts as an electron-donating substituent, partially counteracting the electron-withdrawing effects of the halogen atoms [18] [24].

Natural Bond Orbital analysis reveals the extent of charge transfer between different regions of the molecule, with the silicon atom exhibiting partial positive charge due to its lower electronegativity compared to carbon [23]. The halogen atoms demonstrate partial negative charges consistent with their high electronegativity values [23]. The overall electronic distribution creates a complex pattern of charge density variation across the molecular framework, influencing both chemical reactivity and physical properties [23] [24].

Conformational Analysis

Conformational analysis of 6-bromo-2-chloro-3-(trimethylsilyl)pyridine through computational methods reveals the preferred three-dimensional arrangements of the molecule [23] [7]. The trimethylsilyl group adopts conformations that minimize steric interactions with the adjacent substituents on the pyridine ring [7] [25]. Rotational barriers around the carbon-silicon bond are relatively low, allowing for multiple accessible conformations under ambient conditions [25].

The preferred conformation positions the trimethylsilyl group in orientations that reduce steric hindrance with the chlorine substituent at position 2 [7] [25]. Dihedral angle analysis indicates that the most stable conformations maintain specific angular relationships between the trimethylsilyl group and the pyridine ring plane [7] [8]. The presence of halogen substituents influences the conformational preferences through both steric and electronic effects [11] [12].

Energy calculations reveal that the conformational energy differences are typically within 2-3 kcal/mol, indicating relatively free rotation around the carbon-silicon bond at room temperature [25]. The conformational flexibility contributes to the compound's utility as a synthetic intermediate, as different conformations may exhibit varying reactivity patterns [23] [25]. Molecular dynamics simulations provide insights into the dynamic behavior of the molecule in different environments [23].

Structure-Property Relationships

The structure-property relationships of 6-bromo-2-chloro-3-(trimethylsilyl)pyridine demonstrate clear correlations between molecular architecture and observable characteristics [23] [24] [11]. The electronic properties are significantly influenced by the substitution pattern, with the combination of electron-withdrawing halogens and the electron-donating trimethylsilyl group creating a unique electronic environment [18] [24]. This substitution pattern results in modified reactivity compared to unsubstituted pyridine, with enhanced electrophilic character at specific ring positions [24].

The molecular dipole moment is substantially affected by the asymmetric distribution of substituents, with computational calculations indicating significant polarity due to the presence of electronegative halogen atoms [23] [24]. The trimethylsilyl group contributes to increased molecular volume and lipophilicity, influencing solubility characteristics and intermolecular interactions [26] [25]. Bond strength analysis reveals that the carbon-silicon bond is relatively labile compared to carbon-carbon bonds, contributing to the synthetic utility of the compound [9] [25].

Wikipedia

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine

Dates

Modify: 2023-08-16

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